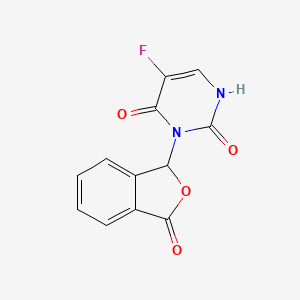

5-Fluoro-3-phthalidyl-uracil

Description

Structure

3D Structure

Properties

CAS No. |

82023-29-8 |

|---|---|

Molecular Formula |

C12H7FN2O4 |

Molecular Weight |

262.19 g/mol |

IUPAC Name |

5-fluoro-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H7FN2O4/c13-8-5-14-12(18)15(9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,18) |

InChI Key |

LHEJDBBHZGISGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)N3C(=O)C(=CNC3=O)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of 5 Fluoro 3 Phthalidyl Uracil

Synthetic Methodologies for 5-Fluoro-3-phthalidyl-uracil

The creation of this compound hinges on established yet nuanced organic chemistry principles, focusing on the selective formation of a nitrogen-carbon bond at a specific position on the pyrimidine (B1678525) ring.

N-Substitution Strategies in Uracil (B121893) Derivatives

The uracil ring possesses two secondary amine positions (N-1 and N-3) that can undergo substitution, such as alkylation or acylation. A primary challenge in the synthesis of N-3 substituted uracils is achieving regioselectivity over the N-1 position. The relative acidity and nucleophilicity of the two nitrogen atoms are key factors. The N-1 proton is generally considered more acidic; however, the N-3 position can be made more reactive under specific conditions.

Research into the alkylation of uracil and its derivatives has shown that the outcome of N-substitution is highly dependent on reaction conditions. The formation of N-1, N-3 disubstituted products is common, but selective N-3 substitution can be achieved. Modern catalytic systems have been developed to direct substitution to the N-3 position. For instance, dual photoredox and nickel catalysis has been successfully employed for the decarboxylative coupling of N-substituted glycine (B1666218) derivatives specifically to the N-3 position of uridine (B1682114). acs.orgacs.org In these reactions, the choice of base and solvent is critical, with polar aprotic solvents like DMSO and DMF often favoring the desired N-3 alkylation. acs.org Another strategy involves a Mitsunobu reaction with secondary alcohols to afford N-3 alkylated 5-fluorouracil (B62378) derivatives. nih.gov These advanced methods highlight the ongoing effort to develop mild and selective conditions for modifying the uracil core.

Incorporation of the Phthalidyl Moiety

The specific synthesis of 3-phthalidyl-5-fluorouracil involves the direct attachment of the phthalidyl group to the N-3 position of the 5-fluorouracil ring. A documented laboratory procedure for a related compound, N1-acetyl-N3-phthalidyl-5-fluorouracil, illustrates this process. The synthesis begins with the protection of the N-1 position of 5-fluorouracil with an acetyl group. The resulting 1-acetyl-5-fluorouracil is then treated with a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to generate an anion. This nucleophile subsequently reacts with 3-bromophthalide (B1266435), which serves as the electrophile, to form the N-C bond at the N-3 position. acs.org

The reaction proceeds via a nucleophilic substitution mechanism. Following the successful incorporation of the phthalidyl group, the N-1 acetyl protecting group is removed by acid-catalyzed hydrolysis, for example, by refluxing in ethanol (B145695) with hydrochloric acid, to yield the final product. acs.org This multi-step process of protection, substitution, and deprotection is a classic strategy to achieve regioselective synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is subject to several variables that can be fine-tuned to maximize the product yield. In the reported synthesis of N1-acetyl-N3-phthalidyl-5-fluorouracil, a yield of 50% was achieved after purification. acs.org Optimizing this yield would involve systematically investigating several reaction parameters. Key factors include the choice of base, solvent, reaction temperature, and the molar ratio of reactants.

The table below outlines the typical parameters that are varied in optimization studies for N-alkylation reactions, based on findings from related syntheses of N-3 substituted uridine derivatives. acs.orgacs.org

Table 1: Parameters for Optimization of N-3 Alkylation Reactions

| Parameter | Options | Rationale |

| Base | NaH, K₂CO₃, Cs₂CO₃ | The strength and nature of the base influence the deprotonation of the uracil nitrogen, affecting nucleophilicity and reaction rate. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. |

| Temperature | Ice cooling (0°C) to Room Temp. | Lower temperatures can help control exothermic reactions and minimize side products, while higher temperatures can increase the reaction rate. |

| Reactant Ratio | Equimolar to slight excess of electrophile | Adjusting the ratio of 3-bromophthalide to the 5-FU anion can drive the reaction to completion and optimize yield. |

By methodically screening these conditions, a chemist can identify the optimal combination to improve the efficiency of the synthesis, reduce reaction time, and minimize the formation of impurities.

Synthesis of Analogues and Related Derivatives

To explore structure-activity relationships, researchers often synthesize analogues of a lead compound by modifying its different components.

Structural Modifications of the Phthalidyl Group

Systematic research into the synthesis of this compound analogues with specific structural modifications to the phthalidyl moiety has not been extensively reported in the reviewed literature. Such studies would typically involve synthesizing a series of derivatives where the phthalidyl ring is substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups) to probe their effect on the compound's properties.

Alterations to the Fluorouracil Moiety for Research Purposes

The 5-fluorouracil core of the molecule has been the subject of numerous modifications to create derivatives with diverse properties. These alterations are often aimed at creating prodrugs with improved selectivity or overcoming drug resistance. nih.govnih.gov Research has focused on substitutions at the N-1 and N-3 positions.

For instance, N-acyl derivatives have been synthesized to improve lipophilicity. nih.gov Other work has focused on attaching various functional groups to the nitrogen atoms to alter the molecule's delivery and release characteristics. nih.gov The table below summarizes several reported modifications to the 5-fluorouracil scaffold for research purposes.

Table 2: Examples of Research-Focused Modifications to the 5-Fluorouracil Moiety

| Position(s) Modified | Attached Group | Purpose/Type of Derivative | Reference |

| N-1 | Carboxylic acid (via chloroacetic acid) | Intermediate for conjugation to other molecules like ampelopsin. | nih.gov |

| N-1 and N-3 | Tri-hexylphosphonium groups | To investigate novel antibacterial properties. | nih.gov |

| N-1 | Propargyl group | Creation of a bioorthogonal prodrug for palladium-activated therapy. | frontiersin.org |

| N-1 | Acyl chains (e.g., palmitic acid residue) | To create lipophilic derivatives for incorporation into liposomes. | nih.gov |

These examples demonstrate the versatility of the 5-fluorouracil ring as a scaffold for chemical modification, enabling researchers to develop a wide range of derivatives for various therapeutic and research applications.

Stereoselective Synthesis Approaches for Phthalidyl Prodrugs

The synthesis of phthalidyl prodrugs, like many complex therapeutic molecules, often necessitates precise control over stereochemistry, as different stereoisomers can exhibit varied pharmacological activities. The development of catalytic and enantioselective methods for creating molecules with specific stereogenic centers is a significant challenge in organic chemistry. domainex.co.uk Historically, many approaches relied on stoichiometric chiral auxiliaries to guide the diastereoselectivity of reactions. domainex.co.uk However, modern research focuses on developing more efficient asymmetric catalytic strategies. domainex.co.uk

A key challenge in synthesizing prodrugs is the creation of specific stereochemical configurations at phosphorus centers, which are known to significantly impact pharmacological properties. thieme-connect.de For instance, in the development of ProTide prodrugs, which are analogous in structural complexity, the asymmetric construction of P-O bonds is a major hurdle. thieme-connect.de Researchers have developed copper-catalyzed stereoselective phosphorylation methods to produce specific nucleoside analogues. thieme-connect.de These methods can provide access to previously challenging (S,RP) and (R,SP)-ProTide derivatives, highlighting a powerful strategy for diversifying drug candidates. thieme-connect.de The optimization of such a reaction can involve screening various metal catalysts, bases, and reaction temperatures to achieve high yield and diastereoselectivity. thieme-connect.de For example, using Cu(OTf)2 as a catalyst at 0 °C can provide the desired product in high yield (84%) and excellent diastereomeric ratio (95:5). thieme-connect.de

Other stereoselective strategies have been developed for different uracil derivatives. One key method involves the nucleophilic addition of trimethylsilyl (B98337) cyanide to a chiral sulfinimine derived from 2',3'-protected 5'-formyluridine. nih.gov This approach has been used to develop stereoselective syntheses for both natural and unnatural diastereoisomers of uracil polyoxin (B77205) C methyl ester. nih.gov Another advanced technique is the highly diastereoselective asymmetric hydrogenation of didehydro amino acid precursors, which has been used to synthesize nucleosyl amino acids (NAAs) derived from 5'-deoxyuridine. nih.gov These methods underscore the importance of controlling chirality to produce specific molecular architectures for biological studies. nih.govnih.gov

Advanced Synthetic Techniques in Research

Modern synthetic chemistry research increasingly employs advanced techniques like flow chemistry and novel catalytic reactions to improve the synthesis of pharmaceutical compounds and their derivatives. These methods offer significant advantages in terms of efficiency, safety, and environmental impact.

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool in organic synthesis. youtube.com This technology allows for rapid transformation of small amounts of material in a highly controlled environment, often providing access to a wider range of temperatures and pressures than traditional batch methods. youtube.com Key advantages include improved safety, as only a small volume of the reaction mixture is present at any given time, and enhanced control over reaction parameters like residence time, flow rate, and heat transfer. youtube.com

The synthesis of 5-fluorouracil (5-FU), the parent compound of this compound, has been successfully adapted to flow chemistry using microchannel reactors. chemicalbook.com In one example, a uracil solution and a fluorine-nitrogen gas mixture are continuously fed into a microchannel reaction system. chemicalbook.com This setup allows for precise control of the reaction conditions, leading to high product purity and yield. chemicalbook.com

| Parameter | Value |

| Reactants | Uracil solution (7% in trifluoroacetic acid), 20 mol% fluorine-nitrogen gas |

| Reactor Type | Corning "heart" microchannel reactor |

| Temperature | -10 °C |

| Pressure | 0.3 MPa |

| Uracil Feed Rate | 50 g/min |

| Product Purity | 98.6% |

| Product Yield | 86.7% |

Table 1: Reaction conditions for the synthesis of 5-fluorouracil using flow chemistry. chemicalbook.com

Furthermore, flow chemistry has proven exceptionally useful for large-scale production and for reactions that are difficult to control in batch processes, such as photoredox catalysis. pharmaron.com The use of continuous flow allows for uniform irradiation of the reaction mixture, excellent temperature control, and the potential for automation, facilitating rapid scale-up. pharmaron.com For instance, a photoredox fluorodecarboxylation reaction was scaled from grams to a 1.5 kg level using a "plug and play" photochemical flow setup, achieving a throughput of 6.56 kg per day with excellent conversion (>99%) and yield (92%). pharmaron.com This demonstrates the power of flow chemistry to enable safe and efficient large-scale manufacturing of fluorinated compounds. pharmaron.com

Palladium-catalyzed C-H olefination has been developed as an efficient and environmentally friendly method for the derivatization of uracil and its analogues. nih.govnih.gov This strategy allows for the direct formation of a carbon-carbon bond between the uracil ring and an alkene, avoiding the need for pre-functionalization of the uracil substrate. nih.gov The reaction is considered atom-economical and can be performed using molecular oxygen as the sole oxidant, which enhances its environmental credentials. nih.gov

This technique provides a direct route to C5-alkenylated uracil derivatives, which are of significant biological interest. nih.govnih.gov The protocol has been successfully applied to unprotected uridine, 2'-deoxyuridine, and other analogues, demonstrating its utility in the late-stage functionalization of complex molecules. nih.gov For example, the reaction can be carried out with alkenes like methyl acrylate (B77674) or styrene (B11656) to introduce an alkenyl group at the C5 position of the uracil ring. nih.gov This method represents a significant advancement for creating a diverse library of uracil derivatives for further study. nih.gov

Bioconversion and Activation Pathways in Preclinical Models

Enzymatic Hydrolysis and Metabolism of 5-Fluoro-3-phthalidyl-uracil

The metabolic journey of this compound to release 5-FU is a critical determinant of its efficacy. This process is expected to involve several key steps.

Role of Esterases and other Hydrolases in Prodrug Activation

The phthalidyl group in this compound is an ester linkage, making it a prime target for ubiquitous esterase enzymes present in the blood and various tissues. These hydrolases would cleave the ester bond, initiating the release of 5-FU. The specific esterases involved and their relative contributions to the activation of this particular prodrug have not been detailed in available research. In principle, carboxylesterases, prevalent in the liver, plasma, and other tissues, are likely candidates for this enzymatic activation.

Identification of Intermediate Metabolites in Research Samples

The hydrolysis of the phthalidyl ester is expected to generate intermediate metabolites before the final release of 5-FU. One anticipated intermediate would be a hydroxymethyl-phthalide derivative alongside the liberated 5-FU. However, specific studies identifying and quantifying these intermediate metabolites of this compound in preclinical research samples are not described in the accessible literature.

Factors Influencing Bioconversion Rates in vitro and in vivo (Animal Models)

Several factors would theoretically influence the rate at which this compound is converted to 5-FU. These include:

Enzyme Concentration and Activity: The levels of relevant esterases in different tissues and species would directly impact the rate of prodrug activation.

Species-Specific Differences: Metabolic rates can vary significantly between different animal models (e.g., rats, mice) due to differences in enzyme expression and activity.

Physicochemical Properties of the Prodrug: Factors such as lipophilicity and solubility can affect its distribution and accessibility to metabolizing enzymes.

Specific data on how these factors influence the bioconversion rates of this compound in vitro or in animal models is not available.

Release Mechanisms of Active 5-Fluorouracil (B62378)

The release of 5-FU from its phthalidyl prodrug is the ultimate goal of its administration. This release is governed by both enzymatic and non-enzymatic processes.

pH-Dependent Hydrolysis Kinetics in Research Settings

The stability of the ester linkage in this compound is likely to be influenced by pH. Generally, ester hydrolysis is accelerated under both acidic and alkaline conditions. A study on the hydrolysis of 1-(3-phthalidyl)-5-fluorouracils has been reported, suggesting that the kinetics of this process have been investigated. However, the specific pH-rate profile and quantitative data from this research are not publicly accessible.

Stability in Biological Fluids (e.g., Plasma, Tissue Homogenates from Animal Models)

The stability of this compound in biological matrices is a key parameter in its preclinical evaluation. A 1984 study investigated the biotransformation of 1-phthalidyl 5-fluorouracil to 5-fluorouracil in rat liver, indicating that its stability and metabolism in tissue homogenates have been examined. Unfortunately, the detailed findings of this study, including half-life and degradation rates in plasma and various tissue homogenates from animal models, are not available in the public domain.

Intracellular Activation Pathways in Target Cells (Preclinical)

Once this compound is metabolized to release 5-FU, the latter, being a uracil (B121893) analog, undergoes a series of intracellular transformations to exert its anticancer effects. nih.gov 5-FU itself is inactive and must be converted into cytotoxic nucleotides. nih.gov The activation of 5-FU follows several interconnected metabolic routes, leading to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). researchgate.netkinxcdn.comcancernetwork.com These metabolites interfere with DNA and RNA synthesis and function, ultimately leading to cell death. researchgate.netnih.gov

Conversion of 5-FU to Fluoronucleotides (FdUMP, FUTP, FdUTP)

The intracellular conversion of 5-FU into its active fluoronucleotide forms is a multi-step enzymatic process. There are two primary pathways for the activation of 5-FU. researchgate.net

In the first major pathway, 5-FU is converted to fluorouridine monophosphate (FUMP). researchgate.netkinxcdn.com This can happen directly through the action of orotate (B1227488) phosphoribosyltransferase (OPRT), using phosphoribosyl pyrophosphate (PRPP) as a cofactor. researchgate.netkinxcdn.com Alternatively, 5-FU can be anabolized to fluorouridine (FUR) by uridine (B1682114) phosphorylase (UP), and then phosphorylated to FUMP by uridine kinase (UK). researchgate.netkinxcdn.com Following its formation, FUMP is further phosphorylated to fluorouridine diphosphate (B83284) (FUDP) by kinases. researchgate.net FUDP then stands at a metabolic branch point. It can be phosphorylated to form the active metabolite fluorouridine triphosphate (FUTP), which can be incorporated into RNA, disrupting its normal processing and function. researchgate.netnih.gov Alternatively, FUDP can be converted by ribonucleotide reductase (RNR) to fluorodeoxyuridine diphosphate (FdUDP). researchgate.netkinxcdn.comresearchgate.net FdUDP can then be either phosphorylated to form fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to yield fluorodeoxyuridine monophosphate (FdUMP). researchgate.netkinxcdn.comresearchgate.net FdUTP can be misincorporated into DNA, leading to DNA damage. nih.gov

The second, alternative activation pathway involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by the enzyme thymidine (B127349) phosphorylase (TP). researchgate.netkinxcdn.com Subsequently, thymidine kinase (TK) phosphorylates FUDR to generate FdUMP. researchgate.netkinxcdn.comresearchgate.net FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. researchgate.netnih.gov The inhibition of TS leads to an imbalance of nucleotide pools and has been a primary focus of research into 5-FU's mechanism. nih.gov

Enzymes Involved in 5-FU Metabolism (e.g., DPD, TP, TS, TK)

The metabolic fate of 5-FU, and thus its efficacy, is heavily influenced by the activity of several key enzymes. These enzymes are involved in both the anabolic activation pathways and the catabolic degradation of the drug.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.govcancernetwork.com It converts over 80-85% of an administered dose of 5-FU into an inactive metabolite, dihydrofluorouracil (5-FUH2). cancernetwork.comnih.govresearchgate.net This catabolic process significantly reduces the amount of 5-FU available for conversion into its active cytotoxic forms. cancernetwork.com The degradation of 5-FU by DPD is a three-enzyme process, with DPD initiating the breakdown. nih.govnih.gov This process ultimately yields non-toxic metabolites such as fluoro-β-alanine (FBAL). nih.gov The high activity of DPD in the liver is a major determinant of 5-FU's systemic clearance. kinxcdn.com

Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor, TP is involved in the activation of 5-FU. It catalyzes the conversion of 5-FU to fluorodeoxyuridine (FUDR). researchgate.netkinxcdn.com Notably, TP levels are often higher in tumor tissues compared to normal tissues, which could lead to a preferential activation of 5-FU within the tumor environment. nih.gov

Thymidylate Synthase (TS): TS is the primary target of one of 5-FU's main active metabolites, FdUMP. nih.govresearchgate.net TS is a crucial enzyme in the de novo synthesis of dTMP, a nucleotide essential for DNA synthesis. researchgate.net The inhibition of TS by FdUMP leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, contributing significantly to the cytotoxic effects of 5-FU. researchgate.net

Thymidine Kinase (TK): This enzyme plays a role in the activation of 5-FU through the alternative pathway. researchgate.net After 5-FU is converted to FUDR by thymidine phosphorylase, thymidine kinase phosphorylates FUDR to form FdUMP. researchgate.netkinxcdn.comresearchgate.net

Table of Enzymes in 5-FU Metabolism

| Enzyme | Abbreviation | Function | Role in 5-FU Metabolism |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase | DPD | Catalyzes the initial, rate-limiting step in pyrimidine (B1678525) catabolism. | Inactivates over 80% of administered 5-FU to dihydrofluorouracil (5-FUH2). cancernetwork.comnih.gov |

| Thymidine Phosphorylase | TP | Converts thymidine to thymine (B56734) and 2-deoxy-alpha-D-ribose 1-phosphate. | Activates 5-FU by converting it to fluorodeoxyuridine (FUDR). researchgate.netkinxcdn.com |

| Thymidylate Synthase | TS | Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). | Primary target of the active metabolite FdUMP, leading to inhibition of DNA synthesis. nih.govresearchgate.net |

| Thymidine Kinase | TK | Phosphorylates thymidine to thymidine monophosphate. | Phosphorylates FUDR to the active metabolite FdUMP in an alternative activation pathway. researchgate.netkinxcdn.comresearchgate.net |

| Orotate Phosphoribosyltransferase | OPRT | Converts orotate to orotidine (B106555) 5'-monophosphate in the de novo pyrimidine biosynthesis pathway. | Directly converts 5-FU to fluorouridine monophosphate (FUMP). researchgate.netkinxcdn.com |

| Uridine Phosphorylase | UP | Catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. | Converts 5-FU to fluorouridine (FUR). researchgate.netkinxcdn.com |

| Uridine Kinase | UK | Phosphorylates uridine to uridine monophosphate. | Phosphorylates FUR to FUMP. researchgate.netkinxcdn.com |

Cellular and Molecular Mechanisms of Action of 5 Fluoro 3 Phthalidyl Uracil and Its Metabolites Preclinical

Cellular Uptake and Intracellular Trafficking Research

The entry of 5-FU into cells and the subsequent localization of its metabolites are crucial initial steps in its mechanism of action.

Preclinical research indicates that 5-fluorouracil (B62378), a principal metabolite, enters cells using facilitated transport mechanisms nih.gov. This process is akin to the uptake of the natural pyrimidine (B1678525), uracil (B121893). In vitro studies on Yoshida sarcoma cells have shown that 5-FU is readily taken up and is primarily directed towards phosphorylation within the cancer cells, in contrast to liver slices where it is mainly degraded nih.gov. This differential metabolism highlights the targeting of anabolic pathways in tumor cells nih.gov.

Once inside the cell, 5-FU undergoes a series of metabolic conversions into its active forms, including 5-fluorouridine (B13573) 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) nih.gov. These metabolites are distributed within different cellular compartments to exert their effects.

Studies have shown that the active metabolites can be found in both the cytoplasm and the nucleus mdpi.comuni-freiburg.de. For instance, FUTP is incorporated into RNA, a process that occurs in the nucleus and cytoplasm, disrupting RNA processing and function nih.govnih.gov. FdUTP is incorporated into DNA in the nucleus, leading to DNA damage nih.govnih.gov. The key inhibitory metabolite, FdUMP, acts on its target, thymidylate synthase (TS), which is found in both the cytoplasm and mitochondria uni-freiburg.de. In some experimental setups using nanoparticle delivery systems, the therapeutic payload has been observed to accumulate in the perinuclear region nih.gov. A study exploring the intracellular pharmacokinetics in peripheral blood mononuclear cells (PBMCs) successfully measured FUTP, noting its accumulation over a 14-day period, though FdUTP and FdUMP concentrations were below the detection limits in that specific model nih.gov.

Molecular Targets and Interactions of 5-FU Metabolites

The anticancer activity of 5-FU stems from the interaction of its metabolites with key cellular enzymes and nucleic acids. nih.govresearchgate.netnih.govacs.org

The most well-established mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. nih.govresearchgate.netnih.gov TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis researchgate.netontosight.ai.

FdUMP acts as a potent inhibitor of TS by forming a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF). researchgate.netnih.gov This complex is formed in a sequential manner, where TS first binds to FdUMP, followed by the binding of CH₂THF raineslab.com. The stability of this complex is due to the formation of covalent bonds between the cysteine residue of TS and FdUMP, as well as between CH₂THF and FdUMP nih.gov. The presence of the folate cofactor is crucial, as it stabilizes the binding of FdUMP to TS, thereby enhancing the inhibitory effect wikipedia.org. The addition of leucovorin, a folate source, has been shown to increase the formation of this ternary complex in cancer cells nih.gov.

Table 1: Components and Characteristics of the FdUMP-TS-CH₂THF Ternary Complex

| Component | Role in the Complex | Binding Details |

|---|---|---|

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. | A cysteine residue in the active site forms a covalent bond with FdUMP. nih.gov |

| 5-Fluorodeoxyuridine Monophosphate (FdUMP) | The inhibitory metabolite of 5-FU. | Acts as a substrate analogue to dUMP, binding to the nucleotide-binding site of TS. researchgate.net |

| 5,10-Methylenetetrahydrofolate (CH₂THF) | A reduced folate cofactor. | Stabilizes the complex through covalent interactions with FdUMP. researchgate.netnih.gov |

The formation of the stable ternary complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the active site of TS. researchgate.net This direct inhibition of TS catalytic activity leads to a halt in the conversion of dUMP to dTMP. researchgate.netnih.gov The resulting depletion of the intracellular dTMP pool has profound consequences for the cell, primarily the inhibition of DNA synthesis due to the lack of a critical building block, which can lead to a state known as "thymineless death" in rapidly dividing cancer cells. wikipedia.orgnih.gov This disruption of pyrimidine homeostasis is a central event initiating the cytotoxic effects of the drug nih.gov.

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 5-Fluoro-3-phthalidyl-uracil | - |

| 5-Fluorouracil | 5-FU |

| 5-Fluorodeoxyuridine Monophosphate | FdUMP |

| 5-Fluorouridine 5'-triphosphate | FUTP |

| 5-Fluoro-2'-deoxyuridine 5'-triphosphate | FdUTP |

| Thymidylate Synthase | TS |

| 5,10-methylenetetrahydrofolate | CH₂THF |

| Deoxyuridine Monophosphate | dUMP |

| Deoxythymidine Monophosphate | dTMP |

| Leucovorin | - |

Nucleic Acid Incorporation (DNA and RNA)

The cytotoxic effects of this compound are mediated through its active metabolites, which are structurally similar to endogenous pyrimidines. This similarity allows them to be incorporated into nucleic acids, leading to significant disruption of cellular processes. The primary metabolites involved in this mechanism are 5-fluorodeoxyuridine triphosphate (FdUTP) and 5-fluorouridine triphosphate (FUTP), which are misincorporated into DNA and RNA, respectively. researchgate.net

Misincorporation of 5-Fluorodeoxyuridine Triphosphate (FdUTP) into DNA

Following its intracellular conversion, this compound gives rise to the active metabolite 5-fluorodeoxyuridine triphosphate (FdUTP). nih.govexlibrisgroup.comnih.gov DNA polymerases recognize FdUTP as a substrate, mistaking it for the natural nucleotide deoxythymidine triphosphate (dTTP). nih.gov This leads to the incorporation of 5-fluorouracil (5-FU) directly into the DNA strand during replication. nih.govnih.govnih.gov

The extent of this misincorporation is a critical determinant of cytotoxicity. nih.gov While historically considered secondary to other mechanisms, studies have shown that the direct incorporation of 5-FU into the genome is a predominant cause of cell death. nih.gov The presence of this fraudulent base in the DNA structure creates a lesion that must be addressed by cellular repair mechanisms. nih.gov

Misincorporation of 5-Fluorouridine Triphosphate (FUTP) into RNA

The metabolite 5-fluorouridine triphosphate (FUTP) is readily incorporated into various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA). researchgate.netnih.govnih.gov This process occurs because RNA polymerases mistake FUTP for the natural nucleotide uridine (B1682114) triphosphate (UTP). wikipedia.org

Preclinical studies have consistently demonstrated that the incorporation of 5-FU into RNA is substantially higher—by several orders of magnitude—than its incorporation into DNA. nih.govnih.gov This extensive integration of FUTP into RNA is considered a key mechanism contributing to the cytotoxic effects of the compound. nih.govnih.gov The consequences of this widespread incorporation are profound, affecting multiple stages of RNA function and metabolism. nih.gov

| Metabolite | Nucleic Acid Target | Enzyme | Consequence | Relative Incorporation Level |

|---|---|---|---|---|

| 5-Fluorodeoxyuridine Triphosphate (FdUTP) | DNA | DNA Polymerase | Forms 5-FU lesions in the genome. nih.govnih.gov | Low to Moderate |

| 5-Fluorouridine Triphosphate (FUTP) | RNA (rRNA, mRNA, tRNA) | RNA Polymerase | Widespread disruption of RNA processing and function. nih.govnih.gov | High (up to 15,000-fold higher than DNA). nih.gov |

Consequences of Nucleic Acid Damage and Repair Pathways (e.g., Uracil DNA Glycosylase)

The incorporation of 5-FU into DNA triggers the Base Excision Repair (BER) pathway. nih.gov The primary enzymes responsible for recognizing and removing uracil and 5-FU from DNA are uracil-DNA glycosylases (UDGs). wikipedia.orgnih.gov The two main mammalian UDGs are UNG and SMUG1. nih.gov

Studies have shown that SMUG1 is more effective than UNG at excising 5-FU from DNA and thereby protects cells from cytotoxicity. nih.gov If the 5-FU lesion is not repaired, it can lead to the formation of abasic sites and DNA strand breaks, particularly during subsequent rounds of replication. nih.gov Depletion of UDG has been shown to sensitize cancer cells to fluoropyrimidines, leading to a significant accumulation of 5-FU in the genomic DNA and enhanced cell killing. nih.govnih.gov This indicates that the genomic incorporation of 5-FU itself, rather than just the repair process, is a major contributor to the drug's antineoplastic effects. nih.govnih.gov

| Enzyme | Function | Role in 5-FU Cytotoxicity |

|---|---|---|

| Uracil-DNA Glycosylase (UNG) | Excises uracil from DNA. nih.gov | Less effective at excising 5-FU compared to SMUG1. nih.gov Depletion can sensitize cells to 5-FU metabolites. nih.gov |

| Single-strand-selective Monofunctional Uracil-DNA Glycosylase (SMUG1) | Excises 5-FU from DNA. nih.gov | Protects against 5-FU-induced cytotoxicity by removing the incorporated base. nih.gov |

| Thymine (B56734) DNA Glycosylase (TDG) | Creates lesions at the site of unrepaired 5-FU. nih.gov | Contributes to replication arrest and activation of homologous recombination when 5-FU is not removed by UNG. nih.gov |

Downstream Cellular Effects in Preclinical Models

The misincorporation of fluorinated pyrimidines into DNA and RNA triggers a cascade of downstream events that collectively inhibit cell growth and induce cell death.

Inhibition of DNA Synthesis and Replication

The presence of 5-FU within the DNA template poses a significant obstacle to DNA replication. nih.gov While initial DNA synthesis may proceed, the damage becomes critical in subsequent cell cycles. nih.govnih.gov The 5-FU lesions that escape repair can stall or block the progression of DNA polymerase, leading to replication fork collapse and the formation of lethal double-strand breaks. nih.gov

Cells may attempt to overcome this replication block through mechanisms like translesion DNA synthesis (TLS), a process involving specialized DNA polymerases such as REV3 that can replicate across damaged DNA. nih.gov However, this process is often error-prone. The failure to properly replicate past the 5-FU-containing sites ultimately leads to an arrest in the S-phase of the cell cycle and activation of DNA damage checkpoints. nih.govnih.gov

Interference with RNA Function and Protein Synthesis

The extensive incorporation of FUTP into RNA disrupts RNA metabolism in numerous ways. nih.govnih.gov A primary target is ribosomal RNA (rRNA), the most abundant RNA species in the cell. nih.gov Incorporation of 5-FU into pre-rRNA impairs its processing and maturation into the functional 18S and 28S rRNAs that form the ribosome. nih.gov This disruption of ribosome biogenesis is a major contributor to cytotoxicity. nih.govnih.gov

Induction of Cellular Apoptosis and Cell Cycle Arrest (in vitro)

The cytotoxic effects of 5-Fluorouracil (5-FU), the active metabolite of this compound, are significantly attributed to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells. These actions are the result of its interference with DNA and RNA synthesis and function.

In preclinical in vitro studies, 5-FU has been shown to trigger apoptosis through various mechanisms. One of the primary ways is by inhibiting thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. researchgate.net The resulting "thymineless death" leads to DNA damage, which in turn activates apoptotic pathways. youtube.com 5-FU's metabolites can also be misincorporated into both DNA and RNA, further contributing to cellular stress and the initiation of apoptosis. nih.gov

The induction of apoptosis by 5-FU often involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, studies have shown that 5-FU can activate caspase-3 and caspase-9. youtube.com The process can be mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The p53 tumor suppressor protein, a key regulator of apoptosis, can be activated in response to 5-FU-induced DNA damage, leading to the transcription of pro-apoptotic genes. qub.ac.uk However, 5-FU has also been observed to induce apoptosis in a p53-independent manner. qub.ac.uk

Concurrent with the induction of apoptosis, 5-FU causes significant perturbations in the cell cycle. The specific effects can be dose-dependent. At lower concentrations, 5-FU tends to cause an arrest in the G2/M phase of the cell cycle, while at higher concentrations, a G1/S phase arrest is more prominent. nih.gov This cell cycle arrest is a cellular response to DNA damage, providing the cell with time to either repair the damage or commit to apoptosis if the damage is too severe. For example, in colorectal cancer cell lines SW480 and COLO320DM, exposure to 100 ng/ml of 5-FU led to G1 arrest, which was followed by a G2 arrest after a longer exposure. In contrast, a higher concentration of 1000 ng/ml resulted in a sustained G1-S phase arrest and apoptosis. nih.gov In HCT116 cells, a G2 arrest was observed at 10 ng/ml, while G1 arrest occurred at 100 ng/ml. nih.gov

The following table summarizes the effects of 5-FU on apoptosis and cell cycle in different cancer cell lines as reported in various in vitro studies.

| Cell Line | 5-FU Concentration | Observed Effect |

| SW480 (colorectal adenocarcinoma, mutant p53) | 100 ng/ml | G1 arrest (24h) followed by G2 arrest (72-144h), mitotic catastrophe. nih.gov |

| 1000 ng/ml | G1-S phase arrest, induction of apoptosis. nih.gov | |

| COLO320DM (colorectal adenocarcinoma, mutant p53) | 100 ng/ml | G1 arrest (24h) followed by G2 arrest (72-144h), mitotic catastrophe. nih.gov |

| 1000 ng/ml | G1-S phase arrest, induction of apoptosis. nih.gov | |

| HCT116 (colorectal carcinoma, wild-type p53) | 10 ng/ml | G2 arrest (24-72h). nih.gov |

| 100 ng/ml | G1 arrest (12-24h). nih.gov | |

| SKG-3 (uterine cervical carcinoma) | 0.1 µg/ml - 1.0 µg/ml | Time and dose-dependent restriction of plating efficiency. nih.gov |

| DLD1 (colon cancer) | Not specified | UDG depletion led to cell cycle arrest at late G1 and early S phase. oncotarget.com |

Studies on Resistance Mechanisms to 5-FU in Cell Lines

The clinical efficacy of 5-FU is often limited by the development of drug resistance, which can be either intrinsic (pre-existing) or acquired. Numerous in vitro studies have investigated the molecular mechanisms underlying 5-FU resistance in various cancer cell lines. These mechanisms are multifaceted and can involve alterations in drug metabolism, changes in the drug target, and evasion of drug-induced apoptosis and cell cycle arrest.

A primary mechanism of resistance is the overexpression of the target enzyme, thymidylate synthase (TS). nih.gov Increased levels of TS can overwhelm the inhibitory effects of FdUMP, the active metabolite of 5-FU. oaepublish.com This can result from gene amplification or increased transcription of the TS gene. nih.gov

Alterations in the metabolic pathways of 5-FU are also a common cause of resistance. The degradation of 5-FU into inactive compounds is facilitated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov Increased activity of DPD can reduce the amount of 5-FU available for conversion to its active metabolites. Conversely, decreased activity of enzymes involved in the anabolic conversion of 5-FU to its active forms, such as orotate (B1227488) phosphoribosyltransferase (OPRT), can also lead to resistance. nih.gov

Cancer cells can also develop resistance by circumventing the apoptotic and cell cycle arrest mechanisms induced by 5-FU. This can occur through mutations in key regulatory proteins like p53, which can uncouple DNA damage from the apoptotic response. qub.ac.uk Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can also contribute to resistance. nih.gov Furthermore, resistant cells may exhibit a slower cell cycle progression, which could allow more time for the repair of 5-FU-induced DNA damage. nih.gov

The following table details some of the resistance mechanisms to 5-FU that have been identified in preclinical cell line studies.

| Resistance Mechanism | Description | Cell Line Examples |

| Target Enzyme Overexpression | Increased levels of thymidylate synthase (TS) due to gene amplification or increased transcription, reducing the inhibitory effect of FdUMP. nih.govoaepublish.com | General mechanism in various cancer cell lines. |

| Altered Drug Metabolism (Catabolism) | Increased activity of dihydropyrimidine dehydrogenase (DPD), leading to enhanced degradation of 5-FU to inactive metabolites. nih.gov | General mechanism in various cancer cell lines. |

| Altered Drug Metabolism (Anabolism) | Decreased activity of enzymes like orotate phosphoribosyltransferase (OPRT) responsible for converting 5-FU to its active forms. | General mechanism in various cancer cell lines. |

| Evasion of Apoptosis | Mutations in the p53 tumor suppressor gene, or overexpression of anti-apoptotic proteins (e.g., Bcl-2 family), preventing drug-induced cell death. nih.govqub.ac.uk | General mechanism in various cancer cell lines. |

| Altered Cell Cycle Control | Slower progression through the cell cycle, allowing more time for DNA repair mechanisms to correct 5-FU induced damage. nih.gov | General mechanism in various cancer cell lines. |

| DNA Repair Mechanisms | Increased expression of DNA repair enzymes, such as uracil DNA glycosylase (UDG), which can remove misincorporated fluorouracil from DNA. youtube.com | DLD1 (colon cancer). oncotarget.com |

Preclinical Efficacy Studies of 5 Fluoro 3 Phthalidyl Uracil

In vitro Antiproliferative and Cytotoxicity Assays

Comprehensive in vitro studies are crucial for the initial assessment of a new compound's potential as a cancer therapeutic. This typically involves evaluating its ability to inhibit the growth of various cancer cell lines and determining its toxicity.

Screening Against Various Cancer Cell Lines

Specific data on the antiproliferative activity of 5-Fluoro-3-phthalidyl-uracil against a diverse panel of cancer cell lines, including melanoma (B16), leukemia (K562, HL-60), Chinese hamster ovary (CHO), hepatocellular carcinoma (BEL-7402), lung cancer (A549), and breast cancer (MCF-7), are not currently available in published literature. Such screening is fundamental to identifying the spectrum of cancers for which the compound might be effective.

Comparative Studies with 5-FU and other Prodrugs

Comparative analyses are essential to determine if a new prodrug like this compound offers advantages over the parent drug, 5-fluorouracil (B62378) (5-FU), or other existing prodrugs. These studies would typically compare the IC50 values (the concentration of a drug that inhibits a biological process by 50%) across various cell lines. Information regarding such comparative studies for this compound is not presently available.

Selectivity Towards Cancer Cells vs. Normal Cells (in vitro)

A critical aspect of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes toxic side effects. There is no publicly accessible research detailing the in vitro selectivity of this compound for cancer cells over normal cells.

In vivo Antitumor Activity in Animal Models

Following in vitro testing, promising compounds are typically evaluated in animal models to assess their antitumor efficacy in a living organism.

Tumor Xenograft Models

Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of new cancer drugs. These studies measure the ability of the compound to inhibit tumor growth. Specific data from tumor xenograft model studies for this compound have not been reported in the available literature.

Studies in Leukemia Models

Leukemia models, such as the use of P388 leukemia cells in mice, are important for assessing the efficacy of potential treatments for hematological malignancies. There is no available data on the performance of this compound in such leukemia models.

Dose-Response Relationships in Animal Studies

Preclinical animal studies have been crucial in elucidating the dose-response relationship of 5-Fluorouracil, particularly concerning its effects on both tumor tissue and healthy tissue. In murine models, the severity of intestinal injury induced by 5-FU has been shown to be dose-dependent. nih.gov Investigations have demonstrated that increasing doses of 5-FU lead to more significant histopathological damage in the ileum and colon. nih.gov This relationship is also observed in the extent of cell apoptosis in these tissues, which correlates with the 5-FU dosage. nih.gov

Studies have found that while higher concentrations of 5-FU result in increased mortality and severe intestinal damage, lower concentrations may not produce significant injury. nih.gov For instance, research in rats using a clinical protocol equivalent to human dosage revealed histological and biochemical alterations in the liver, kidneys, and lungs, indicating a systemic dose-related impact. nih.gov The liver of rats treated with 5-FU showed increased hepatocyte surface area and steatosis. nih.gov These findings underscore a clear dose-response relationship where the biological effects of 5-FU intensify with increasing concentrations. The plasma levels of 5-FU have also been shown to be significantly higher in cases of a positive therapeutic response. nih.gov

Table 1: 5-Fluorouracil Dose-Dependent Effects in Murine Models

| Parameter | Observation with Increasing 5-FU Dose | Reference |

|---|---|---|

| Intestinal Injury | Increased severity of diarrhea and histopathological damage. | nih.gov |

| Cell Apoptosis | Increased apoptosis in the ileum and colon. | nih.gov |

| Organ Toxicity | Histological and biochemical changes in liver, kidneys, and lungs. | nih.gov |

| Therapeutic Response | Higher plasma levels correlated with objective response. | nih.gov |

Combination Preclinical Studies

To enhance the therapeutic efficacy of 5-Fluorouracil, numerous preclinical studies have investigated its use in combination with other anticancer agents.

Synergistic Effects with other Anticancer Agents (e.g., Oxaliplatin) in vitro

The combination of 5-Fluorouracil with Oxaliplatin (B1677828), a platinum-based chemotherapeutic agent, has been a major focus of in vitro research. These studies have consistently demonstrated a synergistic cytotoxic effect against various cancer cell lines. The interaction between 5-FU and oxaliplatin is highly schedule-dependent. nih.gov

In human gastric adenocarcinoma cell lines, simultaneous treatment or a sequence of oxaliplatin followed by 5-FU resulted in synergistic effects, whereas the reverse sequence (5-FU followed by oxaliplatin) produced an antagonistic effect. nih.gov The synergistic schedules led to a significant increase in apoptosis, affecting a majority of the treated cells. nih.gov Similar synergistic or additive effects have been observed in human colon cancer cell lines. karger.com For example, in a p53 wild-type colon cancer cell line, combining oxaliplatin-5-FU with ionizing radiation resulted in additive-synergistic effects, particularly when radiation was administered before or during the drug application. karger.com The combination of oxaliplatin and 5-FU has been shown to induce partial remissions in patients with metastatic colorectal cancer that was previously refractory to 5-FU alone. nih.gov

Table 2: In Vitro Interaction of 5-Fluorouracil and Oxaliplatin

| Cell Line Type | Drug Sequence | Observed Effect | Reference |

|---|---|---|---|

| Human Gastric Adenocarcinoma | Simultaneous L-OHP* and 5-FU | Synergism | nih.gov |

| Human Gastric Adenocarcinoma | L-OHP* followed by 5-FU | Synergism | nih.gov |

| Human Gastric Adenocarcinoma | 5-FU followed by L-OHP* | Antagonism | nih.gov |

| Human Colon Cancer (p53 wild-type) | OXA-FUFA** with ionizing radiation | Additive-Synergism | karger.com |

| Human Colon Cancer (p53 mutated) | OXA-FUFA** with ionizing radiation | Additive-Antagonism | karger.com |

*L-OHP: Oxaliplatin **OXA-FUFA: Oxaliplatin-5-Fluorouracil/folinic acid

Preclinical Strategies for Enhanced Therapeutic Index

Several preclinical strategies have been developed to improve the therapeutic index of 5-Fluorouracil, aiming to increase its antitumor activity while minimizing its impact on healthy tissues. nih.gov

One major strategy involves the modulation of 5-FU's metabolic pathway. calis.edu.cn Eniluracil (B1684387), an inactivator of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme that catabolizes 5-FU, has been shown in laboratory animals to increase the therapeutic index and absolute efficacy of 5-FU. nih.gov By inhibiting DPD, eniluracil prevents the breakdown of 5-FU, allowing for more predictable drug levels. nih.gov Other modulators like leucovorin enhance the binding of a 5-FU metabolite to thymidylate synthase, thereby increasing its cytotoxic effect. calis.edu.cnresearchgate.net

Another significant approach is the development of advanced drug delivery systems. nih.gov Encapsulating 5-FU in pH-sensitive PEGylated liposomal nanoparticles has been shown to prolong its circulation in plasma and increase its accumulation in tumor tissue compared to the free drug. nih.gov This targeted delivery enhances the anticancer activity of 5-FU against colorectal tumor growth in mouse models. nih.gov

Combining 5-FU with phytochemicals is also an area of active investigation. mdpi.com For example, combination therapy with geraniol (B1671447) has been shown to reduce tumor volume in patient-derived tumor xenograft mice, suggesting it can sensitize cancer cells to 5-FU. mdpi.com Furthermore, therapeutic cancer vaccines, such as mRNA vaccines, represent a novel strategy being explored to stimulate the immune system to enhance the effects of chemotherapy. frontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Fluorouracil |

| This compound |

| Oxaliplatin |

| Leucovorin |

| Eniluracil |

| Geraniol |

| Irinotecan |

| Dexamethasone |

| Carmustine |

| Etoposide |

| Cytarabine |

| Melphalan |

| Paclitaxel |

| Carboplatin |

| Cisplatin |

| Gemcitabine |

| Sunitinib |

| Nilotinib |

| Vincristine |

| Vinorelbine |

| Pentamidine |

| Doxorubicin (B1662922) |

| Vinblastine |

| Endothelin-1 |

| Milrinone |

| Arsenic trioxide |

| Dasatinib |

| Epirubicin |

| Bortezomib |

| Carfilzomib |

| Capecitabine |

| Methotrexate |

| Uracil (B121893) |

| Cortisol |

| Corticosterone |

| Bevacizumab |

| Cetuximab |

| Regorafenib |

| Aflibercept |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No data available for 5-Fluoro-3-phthalidyl-uracil.

No data available for this compound.

No data available for this compound.

No data available for this compound.

No data available for this compound.

Pharmacodynamic Endpoints in Preclinical Studies

No data available for this compound.

No data available for this compound.

Relationship between Prodrug Conversion and Efficacy in Animal Models

A key study by Kamata et al. in 1985, titled "Studies of antitumor-active 5-fluorouracil (B62378) derivatives. I. Synthesis of N-phthalidyl 5-fluorouracil derivatives," suggests the synthesis and evaluation of N-phthalidyl-5-fluorouracil derivatives, which would include this compound, for antitumor activity in mice. nih.gov However, the full text of this study, which would contain the specific data on prodrug conversion and efficacy, is not accessible through standard searches. The available information from abstracts and indexing services indicates that the research involved pharmacological testing in animal models but does not provide the specific quantitative data required to detail the relationship between the metabolic conversion of the prodrug and its antitumor effects. nih.gov

Further comprehensive searches for preclinical data on "this compound" or its synonym, 3-phthalidyl-5-fluorouracil, have not yielded specific studies that provide data on its pharmacokinetic profile in relation to its pharmacodynamic outcomes in animal models. While there is extensive literature on other prodrugs of 5-FU, the strict focus on this compound as per the instructions prevents the inclusion of data from these related but distinct compounds.

Without access to the primary research articles containing the specific experimental data for this compound, a detailed analysis and the creation of data tables illustrating the correlation between its conversion to 5-FU and its efficacy in preclinical models cannot be provided.

Analytical Methodologies for Research of 5 Fluoro 3 Phthalidyl Uracil

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are the cornerstone for separating and quantifying 5-Fluoro-3-phthalidyl-uracil and its metabolic products from complex biological matrices. These techniques offer the high resolution and sensitivity required for preclinical research.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices (Preclinical)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of fluoropyrimidine compounds in preclinical studies. researchgate.net For the analysis of this compound, a prodrug of 5-fluorouracil (B62378) (5-FU), reversed-phase HPLC (RP-HPLC) methods are typically employed. These methods are designed to be specific and linear over a range of concentrations relevant to preclinical research. scielo.brnih.gov

The development of an HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and detection. scielo.br C18 columns are frequently used as the stationary phase, providing a nonpolar environment for the separation of moderately polar compounds like uracil (B121893) derivatives. scielo.br The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic or acetic acid to improve peak shape and resolution. scielo.brnih.gov Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte, which for fluorouracil is around 265 nm. scielo.br Method validation ensures parameters like linearity, precision, accuracy, and specificity meet the required standards for reliable quantification. nih.gov

Table 1: Example HPLC Conditions for Analysis of Fluorouracil Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | RP-C18 | scielo.br |

| Mobile Phase | Acetonitrile and water (10:90, v/v) | scielo.br |

| Flow Rate | 1 mL/min | scielo.br |

| Detection | UV at 265 nm | scielo.br |

| Linear Range | 0.1-10 µg/mL | scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Profiling

For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique is invaluable for profiling the prodrug, this compound, and its primary active metabolite, 5-fluorouracil (5-FU), along with other related metabolites. nih.govnih.gov LC-MS/MS combines the separation power of HPLC with the precise detection and structural elucidation capabilities of mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI), and then fragmented. nih.govsci-hub.se The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound of interest. nih.gov This approach provides excellent selectivity and allows for the simultaneous quantification of the parent prodrug and its various metabolites, even at very low concentrations. nih.govresearchgate.net The development of these methods requires careful optimization of both chromatographic and mass spectrometric parameters to ensure accurate and reliable results. sci-hub.se

Table 2: Illustrative LC-MS/MS Transitions for 5-FU and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | 131.0 | 58.0 | ESI+ | sci-hub.se |

| 5,6-Dihydro-5-fluorouracil (5-FUH2) | 133.05 | 90.0 | ESI+ | sci-hub.se |

| Uracil (U) | 112.82 | 70.05 | ESI+ | researchgate.net |

| 5,6-Dihydrouracil (UH2) | 114.88 | 55.04 | ESI+ | researchgate.net |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy offers particular advantages. nih.gov The fluorine atom acts as a sensitive spectroscopic probe, providing information about its local chemical environment. nih.gov ¹⁹F NMR spectra are characterized by a wide chemical shift range and high sensitivity, which facilitates the resolution of signals even in complex mixtures. nih.gov

In research, ¹⁹F NMR can be used to confirm the structure of the synthesized prodrug and to study its stability and conformational dynamics in solution. nih.gov Changes in the ¹⁹F chemical shift can indicate interactions with other molecules or changes in the molecular structure, such as the cleavage of the phthalidyl group to release 5-FU. nih.gov These studies provide critical insights into the mechanism of action at a molecular level.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns to confirm its structure. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the parent molecule and its fragments.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions, which are then analyzed to produce a mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For uracil and its derivatives, fragmentation often involves cleavage of the pyrimidine (B1678525) ring and loss of small neutral molecules like CO and HCN. researchgate.netnih.gov The fragmentation of the phthalidyl moiety would also produce characteristic ions. By analyzing these fragmentation pathways, researchers can confirm the identity of the prodrug and its metabolites formed in preclinical studies. researchgate.net

Table 3: Common Fragment Ions Observed in Mass Spectra of Uracil Derivatives

| Precursor | Fragment Description | Observed m/z | Potential Source |

|---|---|---|---|

| Uracil | Parent Ion [M]⁺ | 112 | researchgate.net |

| Uracil | Loss of HNCO | 69 | researchgate.net |

| Uracil | C₂H₂O⁺ | 42 | researchgate.net |

Sample Preparation Techniques for Preclinical Research Samples

Effective sample preparation is a critical step to ensure accurate and reproducible results in the analysis of this compound from biological matrices such as plasma, serum, or tissue homogenates. researchgate.net The primary goals of sample preparation are to remove interfering substances like proteins and lipids, and to concentrate the analyte of interest.

Common techniques employed in preclinical research include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile, methanol, or an acid like trichloroacetic acid is added to the sample to precipitate proteins. researchgate.net After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the matrix based on its differential solubility in two immiscible liquid phases. nih.govnih.gov An organic solvent, such as ethyl acetate, is added to the aqueous biological sample. After mixing and phase separation, the analyte partitions into the organic layer, which is then evaporated and the residue reconstituted in a suitable solvent for injection into the analytical instrument. This method is effective in removing salts and other highly polar interferences. sci-hub.se

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample extract compared to PPT and LLE. The sample is passed through a solid sorbent cartridge that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. This technique allows for significant concentration of the analyte.

The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, the required sensitivity, and the analytical method being used. researchgate.net

Extraction and Purification Methods from Cell Cultures and Animal Tissues/Fluids

Comprehensive searches of available scientific literature did not yield specific methods for the extraction and purification of this compound from cell cultures or animal tissues and fluids. The primary focus of existing research is on its parent compound, 5-fluorouracil (5-FU). Analytical methods for 5-FU are well-documented and include techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for its determination in biological matrices like plasma. nih.govcapes.gov.br

For instance, studies on 5-FU have detailed its transport and metabolism in various cultured mammalian cell lines, including Novikoff rat hepatoma, P388 mouse leukemia, mouse L, and Chinese hamster ovary cells. nih.gov These investigations have been crucial in understanding the mechanisms of drug uptake and action at a cellular level. nih.govnih.gov However, specific protocols detailing the extraction and purification of the derivative this compound from such biological systems are not described in the reviewed literature.

While stress studies have been performed on 5-FU to determine its degradation products under various conditions, which is essential for developing stability-indicating analytical methods, this information does not extend to its phthalidyl derivative. nih.gov The analysis of drugs and their metabolites in biological fluids is a complex process, often requiring specific method development and validation for each compound. chromatographyonline.com Without dedicated studies on this compound, providing detailed research findings or data tables on its extraction and purification from biological samples is not possible at this time.

Further research is required to establish and validate analytical methodologies for the specific purpose of extracting and purifying this compound from cell cultures and animal tissues.

Theoretical and Computational Studies of 5 Fluoro 3 Phthalidyl Uracil

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) binds to a target, typically a protein or enzyme, at the atomic level. For 5-Fluoro-3-phthalidyl-uracil, these studies are aimed at understanding its interaction with the ultimate target enzymes after its metabolic conversion to 5-FU's active form.

The primary mechanism of action of 5-fluorouracil (B62378) involves the inhibition of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA replication. amsterdamumc.nl To exert its cytotoxic effect, 5-FU must first be anabolized within the cell to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govnih.gov This active metabolite then forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis and ultimately cell death. amsterdamumc.nl Another mechanism involves the incorporation of 5-FU metabolites into both DNA and RNA, which disrupts their normal functions. nih.govnih.gov

As a prodrug, this compound itself is not expected to bind directly to TS. It is designed to release 5-FU, which is then converted to FdUMP. Computational docking studies, therefore, focus on the binding of FdUMP to the active site of TS. These studies have identified key amino acid residues that are crucial for this interaction. Residue analysis from docking simulations of various 5-FU analogues reveals that amino acids such as Arginine (Arg50, Arg175, Arg215), Serine (Ser216), and Asparagine (Asn226) in the TS active site are critical for binding and interaction. nih.govnih.gov

The interaction of FdUMP with the TS active site is well-characterized. For instance, studies on cocrystals of 5-FU with other compounds have shown that the 5-FU moiety consistently interacts with key residues like Arg50 within the TS binding cavity. mdpi.com Molecular dynamics simulations further explore the stability of these interactions over time, providing a more dynamic picture of the binding event. nih.gov

Molecular docking simulations are used to predict the preferred orientation (binding mode) of a ligand within a protein's active site and to estimate the strength of the interaction (binding affinity), which is often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

For 5-FU analogues, docking studies against TS are performed to compare their potential effectiveness relative to the parent compound. nih.gov For example, in silico design and evaluation of novel 5-FU analogues have shown that modifications can lead to significantly improved binding affinities. In one such study, an analogue designated PRA10 showed the highest binding affinity of -9.1 kcal/mol, which is a substantial improvement over the parent compound. nih.govnih.gov These studies help in prioritizing which novel compounds should be synthesized and tested in the lab.

The table below summarizes the results from a molecular docking study of several phosphoribosyl analogues (PRA) of 5-FU against thymidylate synthase, illustrating the range of predicted binding affinities.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in TS Active Site |

| PRA1 | -7.9 | Arg50, Asn226 |

| PRA6 | -8.9 | Arg50, Arg175, Asn226 |

| PRA10 | -9.1 | Arg175, Arg215, Ser216 |

| PRA14 | -8.8 | Arg50, Arg175, Ser216, Asn226 |

| Data sourced from in silico studies on 5-FU analogues. nih.govnih.gov |

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For 5-FU prodrugs, SAR studies aim to understand how different chemical modifications affect their efficacy, stability, and pharmacokinetic properties.

Computational SAR studies employ quantitative structure-activity relationship (QSAR) models and molecular modeling to predict the biological activity of novel compounds. These models are built by correlating various physicochemical properties and structural descriptors of a series of compounds with their known activities. researchgate.net For 5-FU prodrugs, descriptors such as lipophilicity (log P), molecular volume, and topological indices are often used to predict properties like membrane permeability and enzymatic hydrolysis rates. researchgate.net

A key goal in designing 5-FU prodrugs is to enhance their lipophilicity, as 5-FU itself is relatively hydrophilic, which can limit its ability to cross cell membranes. researchgate.net By attaching different chemical groups (promoieties), researchers can modulate the drug's properties. Computational analysis helps in selecting the most promising promoieties before undertaking complex synthesis. These studies have shown that there is often a good correlation between topological indices (like the first-order connectivity index) and physicochemical properties such as molecular area, volume, and partition coefficients. researchgate.net

The introduction of a phthalidyl group at the N3 position of the uracil (B121893) ring is a strategic choice for creating a prodrug of 5-FU. The phthalidyl moiety serves as a lipophilic carrier group, which is expected to enhance the compound's absorption and cellular uptake compared to the parent 5-FU.

The primary influence of the phthalidyl substitution includes:

Masking a Polar Group: The phthalidyl group masks the N3 proton of the uracil ring, which is involved in hydrogen bonding and contributes to the polarity of 5-FU. This masking prevents the molecule from being recognized by certain metabolic enzymes until the phthalidyl group is cleaved. acs.org

Prodrug Design Principles and In Silico Optimization

The design of prodrugs is a well-established strategy to overcome the limitations of active pharmaceutical ingredients. For 5-FU, prodrug design aims to improve its therapeutic index by enhancing efficacy and reducing toxicity. nih.gov

The core principles guiding the design of 5-FU prodrugs like this compound include:

Enhanced Permeability and Oral Bioavailability: By increasing lipophilicity through the addition of a promoiety, the prodrug can more easily pass through the intestinal wall and cellular membranes. researchgate.net

Stability and Controlled Release: The linker connecting the promoiety to the drug must be stable enough to prevent premature release of 5-FU in the bloodstream but susceptible to cleavage (often by enzymes like esterases) at the desired site of action. nih.gov

Bypassing Resistance Mechanisms: Resistance to 5-FU can develop through various mechanisms, including altered drug transport or target enzyme mutations. nih.gov Prodrugs can be designed to utilize different transport mechanisms or to release the active drug in such high concentrations within the tumor cell that they overwhelm resistance mechanisms.

In silico optimization plays a vital role in refining these prodrugs before synthesis. Computational tools are used to predict various properties, a process often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

The table below outlines key design principles and the computational tools used for their optimization.

| Prodrug Design Principle | In Silico Optimization Tool/Method | Predicted Property |

| Improve Lipophilicity | ClogP Programs, Molecular Modeling | Octanol-water partition coefficient (logP) |

| Enhance Membrane Permeability | QSAR, Molecular Dynamics | Permeability coefficients, ADME properties |

| Optimize Target Binding | Molecular Docking | Binding affinity, binding mode |

| Ensure Metabolic Activation | Quantum Mechanics, Docking with Esterases | Reaction kinetics, hydrolysis rates |

| This table summarizes common principles and computational methods used in modern prodrug design. nih.govresearchgate.netresearchgate.net |

Through these integrated theoretical and computational approaches, novel prodrugs like this compound can be rationally designed and optimized to potentially offer significant advantages over traditional chemotherapy.

Prediction of Metabolic Activation Pathways

The metabolic activation of this compound is theoretically predicted to proceed via a crucial enzymatic hydrolysis step. The phthalidyl moiety is essentially a cyclic ester. Therefore, the primary anticipated metabolic pathway involves the cleavage of this ester bond by carboxylesterases, which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract.

This enzymatic action is expected to release 5-fluorouracil and phthalide (B148349) as the main metabolic products. The liberated 5-FU can then enter the established metabolic pathways of activation to its cytotoxic anabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). These active metabolites are responsible for the inhibition of thymidylate synthase and the disruption of DNA and RNA synthesis, leading to cancer cell death.

The predicted metabolic activation cascade can be summarized as follows:

Enzymatic Hydrolysis: this compound is hydrolyzed by carboxylesterases.

Release of Active Drug: This hydrolysis yields 5-fluorouracil and a phthalide byproduct.

Anabolic Conversion: The released 5-fluorouracil is subsequently converted into its active nucleotide forms within the target cancer cells.

This predicted pathway underscores the prodrug design, where the bulky and lipophilic phthalidyl group serves to mask the activity of 5-FU until it reaches a favorable environment for enzymatic cleavage, potentially leading to a more targeted delivery and reduced systemic toxicity compared to the direct administration of 5-FU.

Computational Assessment of Bioconversion Kinetics and Bioavailability (Preclinical)

Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the interaction of this compound with the active site of various human carboxylesterase isoforms. These models can help predict the binding affinity and the catalytic efficiency of the hydrolysis reaction, providing an estimate of the bioconversion rate.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be utilized to simulate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By inputting physicochemical properties of the molecule (e.g., molecular weight, lipophilicity, and solubility) and the predicted enzymatic cleavage rates, PBPK models can generate hypothetical plasma concentration-time profiles for both the prodrug and the released 5-FU. These simulations can offer initial estimates of key pharmacokinetic parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound vs. 5-Fluorouracil (Oral Administration)

| Parameter | This compound (Prodrug) | 5-Fluorouracil (Active Drug) |

| Predicted Oral Bioavailability (%) | Higher | Lower, variable |

| Predicted Peak Plasma Concentration (Cmax) of Prodrug | Moderate | Not Applicable |

| Predicted Time to Peak Plasma Concentration (Tmax) of Prodrug | 1-2 hours | Not Applicable |

| Predicted Peak Plasma Concentration (Cmax) of released 5-FU | Sustained, lower peak | High, sharp peak |

| Predicted Time to Peak Plasma Concentration (Tmax) of released 5-FU | 2-4 hours | 0.5-1 hour |

| Predicted Half-life (t1/2) of Prodrug | Short (rapid conversion) | Not Applicable |

| Predicted Half-life (t1/2) of released 5-FU | Prolonged | Short |

These computational assessments suggest that the prodrug design of this compound could lead to improved oral bioavailability due to the increased lipophilicity conferred by the phthalidyl group, facilitating its absorption across the gastrointestinal tract. The gradual enzymatic conversion to 5-FU is predicted to result in a more sustained plasma concentration of the active drug, potentially avoiding the sharp, high peak concentrations associated with intravenous 5-FU administration that often lead to toxicity. This controlled release mechanism is a key objective in the development of 5-FU prodrugs.

It is crucial to emphasize that these are theoretical and computationally derived predictions. Rigorous preclinical and clinical studies are necessary to validate these hypotheses and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel 5-Fluoro-3-phthalidyl-uracil Analogues with Enhanced Preclinical Profiles

The development of novel analogues is a critical step in optimizing a drug candidate. For this compound, future research could focus on synthesizing a series of new derivatives with modified phthalidyl or uracil (B121893) moieties. The goal would be to identify analogues with superior preclinical characteristics, such as increased tumor selectivity and improved metabolic stability.